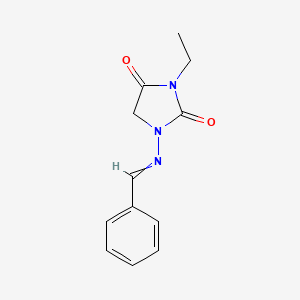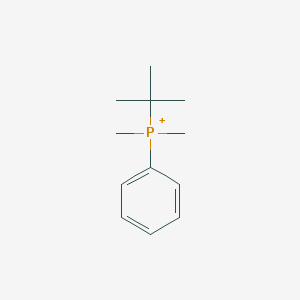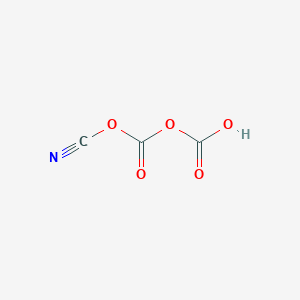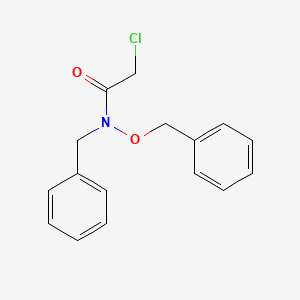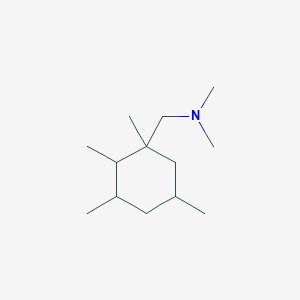
n,n-Dimethyl-1-(1,2,3,5-tetramethylcyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n-Dimethyl-1-(1,2,3,5-tetramethylcyclohexyl)methanamine: is an organic compound that belongs to the class of amines It is characterized by a cyclohexyl ring substituted with four methyl groups and a dimethylamino group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n,n-Dimethyl-1-(1,2,3,5-tetramethylcyclohexyl)methanamine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with four methyl groups can be synthesized through a series of alkylation reactions starting from cyclohexane.
Introduction of the Amino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group, such as a halide or tosylate, on the cyclohexyl ring.
Final Assembly: The methanamine moiety is attached to the cyclohexyl ring through a reductive amination process, where a carbonyl compound is reacted with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step in the synthetic route.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the cyclohexyl ring, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the amino group, converting it into a primary amine or even further reducing it to an alkane.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, tosylates, or sulfonates.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
n,n-Dimethyl-1-(1,2,3,5-tetramethylcyclohexyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of n,n-Dimethyl-1-(1,2,3,5-tetramethylcyclohexyl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets through binding interactions. The pathways involved may include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- n,n-Dimethyl-1-(2,3,5,6-tetramethylphenyl)methanamine
- n,n-Dimethyl-1-(1,2,4,5-tetramethylcyclohexyl)methanamine
- n,n-Dimethyl-1-(1,2,3,4-tetramethylcyclohexyl)methanamine
Uniqueness
n,n-Dimethyl-1-(1,2,3,5-tetramethylcyclohexyl)methanamine is unique due to the specific positioning of the methyl groups on the cyclohexyl ring, which can influence its steric and electronic properties. This unique structure can result in distinct reactivity and interaction profiles compared to its analogs.
Properties
CAS No. |
6319-75-1 |
|---|---|
Molecular Formula |
C13H27N |
Molecular Weight |
197.36 g/mol |
IUPAC Name |
N,N-dimethyl-1-(1,2,3,5-tetramethylcyclohexyl)methanamine |
InChI |
InChI=1S/C13H27N/c1-10-7-11(2)12(3)13(4,8-10)9-14(5)6/h10-12H,7-9H2,1-6H3 |
InChI Key |
AMKUXOLVNSSQPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(C1)(C)CN(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea](/img/structure/B14721767.png)
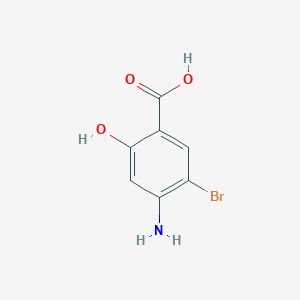
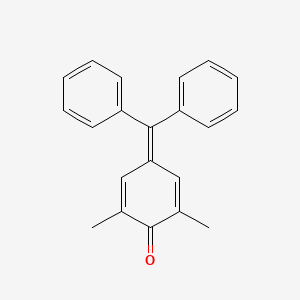
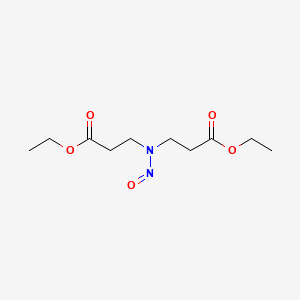
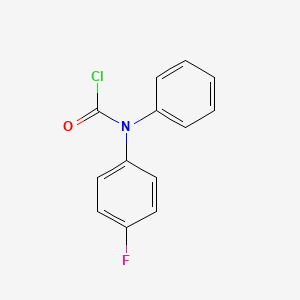

![N~1~-(3-Aminopropyl)-N~3~-[3-(octadecylamino)propyl]propane-1,3-diamine](/img/structure/B14721807.png)


